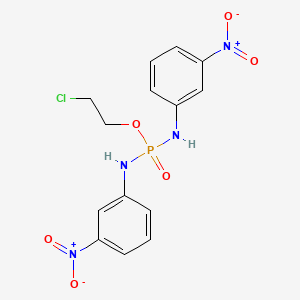![molecular formula C8H7N3O2S B14554172 2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-13-5](/img/structure/B14554172.png)
2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a thiophene ring attached to a triazine-dione core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiophene and triazine-dione moieties endows it with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the condensation of thiophene derivatives with triazine-dione precursors. One common method includes the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and optimized reaction conditions can enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine-dione core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydro-triazine-dione derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit key enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Thiophene-2-carboxaldehyde
Uniqueness
2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione stands out due to its combined thiophene and triazine-dione structure, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
61959-13-5 |
|---|---|
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H7N3O2S/c12-7-4-9-11(8(13)10-7)5-6-2-1-3-14-6/h1-4H,5H2,(H,10,12,13) |
InChI Key |
NWZPMCJVXHQDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


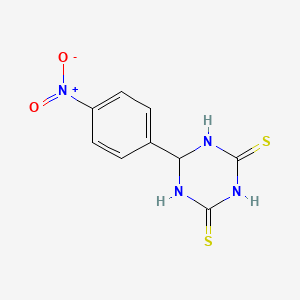
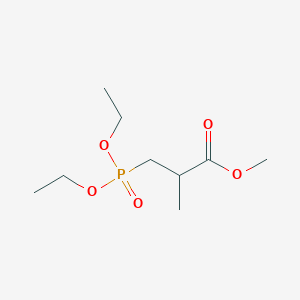
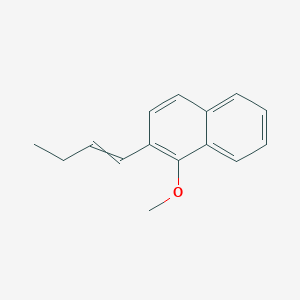
![N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine](/img/structure/B14554115.png)
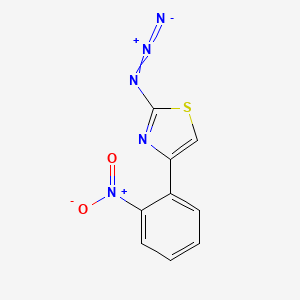
![4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid](/img/structure/B14554119.png)
![Pentane, 1-ethoxy-5-[(2-ethoxypropyl)thio]-](/img/structure/B14554120.png)
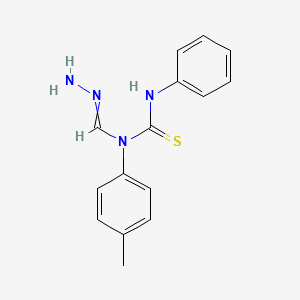
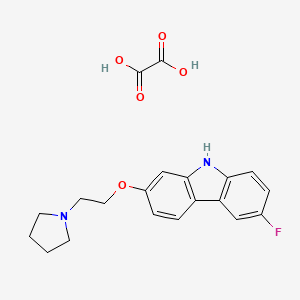
![1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14554128.png)
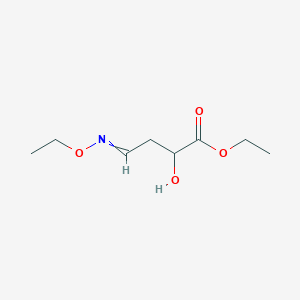
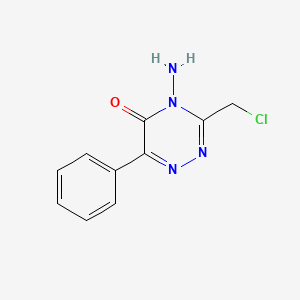
![Bis{[2-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14554138.png)
